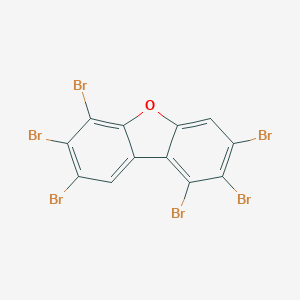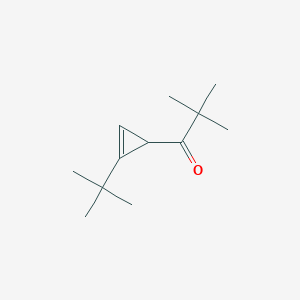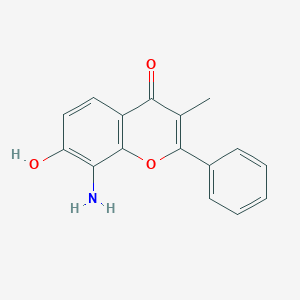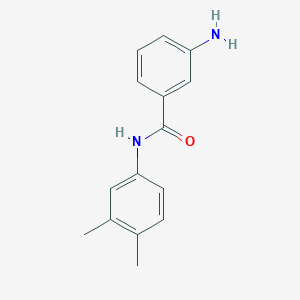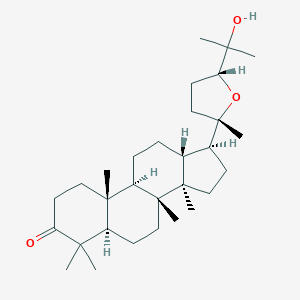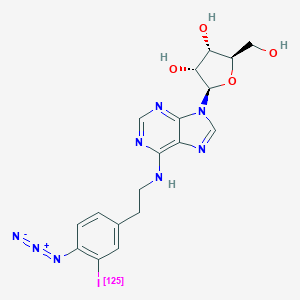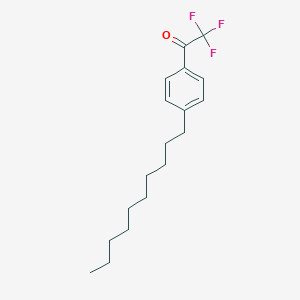
3-(3-Butenyloxy)-2-cyclohexene-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Butenyloxy)-2-cyclohexene-1-one, also known as BCO, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BCO is a cyclohexenone derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 3-(3-Butenyloxy)-2-cyclohexene-1-one is not fully understood, but it has been suggested that 3-(3-Butenyloxy)-2-cyclohexene-1-one exerts its effects by modulating the activity of various signaling pathways. 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines. 3-(3-Butenyloxy)-2-cyclohexene-1-one has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of apoptosis and cell survival. Moreover, 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to inhibit the replication of viruses by interfering with the viral entry, replication, and maturation processes.
生化和生理效应
3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral effects. 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. 3-(3-Butenyloxy)-2-cyclohexene-1-one has also been shown to induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia cells. Moreover, 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to inhibit the replication of several viruses, including influenza virus, herpes simplex virus, and HIV-1.
实验室实验的优点和局限性
The advantages of using 3-(3-Butenyloxy)-2-cyclohexene-1-one in lab experiments include its potential therapeutic applications, its availability, and its stability. 3-(3-Butenyloxy)-2-cyclohexene-1-one is a relatively stable compound that can be synthesized using various methods. Moreover, 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects, making it a promising compound for further research. However, the limitations of using 3-(3-Butenyloxy)-2-cyclohexene-1-one in lab experiments include its potential toxicity and its limited solubility. 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to have cytotoxic effects in some cell types, and its solubility in water is limited, which may affect its bioavailability.
未来方向
For the research on 3-(3-Butenyloxy)-2-cyclohexene-1-one include the investigation of its potential therapeutic applications in various diseases, the optimization of its synthesis method, and the elucidation of its mechanism of action. Moreover, the development of 3-(3-Butenyloxy)-2-cyclohexene-1-one derivatives with improved solubility and bioavailability may enhance its therapeutic potential. Furthermore, the investigation of the pharmacokinetics and pharmacodynamics of 3-(3-Butenyloxy)-2-cyclohexene-1-one in vivo may provide valuable information for its clinical development. Overall, the research on 3-(3-Butenyloxy)-2-cyclohexene-1-one has the potential to lead to the development of novel therapeutic agents for various diseases.
合成方法
3-(3-Butenyloxy)-2-cyclohexene-1-one has been synthesized using various methods, including the reaction of cyclohexenone with crotonaldehyde, the reaction of cyclohexanone with crotonaldehyde, and the reaction of cyclohexenone with acetic anhydride and crotonaldehyde. The yield and purity of 3-(3-Butenyloxy)-2-cyclohexene-1-one depend on the reaction conditions, such as the reaction time, temperature, and solvent used. The synthesis method of 3-(3-Butenyloxy)-2-cyclohexene-1-one has been optimized to obtain a high yield and purity, which is essential for its scientific research application.
科学研究应用
3-(3-Butenyloxy)-2-cyclohexene-1-one has been studied extensively for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral effects. 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. 3-(3-Butenyloxy)-2-cyclohexene-1-one has also been shown to induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia cells. Moreover, 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to inhibit the replication of several viruses, including influenza virus, herpes simplex virus, and HIV-1. These findings suggest that 3-(3-Butenyloxy)-2-cyclohexene-1-one has potential therapeutic applications in the treatment of various diseases.
属性
CAS 编号 |
109183-36-0 |
|---|---|
产品名称 |
3-(3-Butenyloxy)-2-cyclohexene-1-one |
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC 名称 |
3-but-3-enoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h2,8H,1,3-7H2 |
InChI 键 |
ZUFFEYOPMOBCPB-UHFFFAOYSA-N |
SMILES |
C=CCCOC1=CC(=O)CCC1 |
规范 SMILES |
C=CCCOC1=CC(=O)CCC1 |
同义词 |
2-Cyclohexen-1-one,3-(3-butenyloxy)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



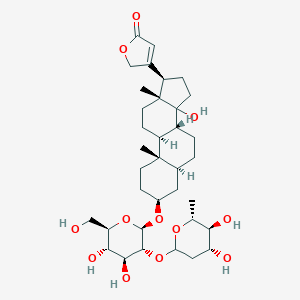
![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)
![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)
